3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione 3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2034275-44-8
VCID: VC5700626
InChI: InChI=1S/C13H15N3O5/c1-8-10(6-14-21-8)12(18)15-4-2-9(3-5-15)16-11(17)7-20-13(16)19/h6,9H,2-5,7H2,1H3
SMILES: CC1=C(C=NO1)C(=O)N2CCC(CC2)N3C(=O)COC3=O
Molecular Formula: C13H15N3O5
Molecular Weight: 293.279

3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

CAS No.: 2034275-44-8

Cat. No.: VC5700626

Molecular Formula: C13H15N3O5

Molecular Weight: 293.279

* For research use only. Not for human or veterinary use.

3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione - 2034275-44-8

Specification

CAS No. 2034275-44-8
Molecular Formula C13H15N3O5
Molecular Weight 293.279
IUPAC Name 3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Standard InChI InChI=1S/C13H15N3O5/c1-8-10(6-14-21-8)12(18)15-4-2-9(3-5-15)16-11(17)7-20-13(16)19/h6,9H,2-5,7H2,1H3
Standard InChI Key IHRFXTLAKUQOAG-UHFFFAOYSA-N
SMILES CC1=C(C=NO1)C(=O)N2CCC(CC2)N3C(=O)COC3=O

Introduction

Chemical Structure and Molecular Characteristics

The compound features a 1,3-oxazolidine-2,4-dione core fused to a piperidin-4-yl group, which is further substituted with a 5-methyl-1,2-oxazole-4-carbonyl moiety. This arrangement introduces both hydrophilic (oxazolidinedione) and lipophilic (piperidine, oxazole) domains, influencing its solubility and bioavailability .

Structural Analysis

The oxazolidine-2,4-dione ring contributes two carbonyl groups, creating hydrogen-bonding sites that may enhance interactions with biological targets. The piperidine moiety introduces conformational rigidity, while the 5-methyl-1,2-oxazole substituent adds steric bulk and electronic effects due to its aromatic heterocycle . Comparative molecular volume (MgVol) and polar surface area (PSA) estimates, derived from analogues, suggest values of approximately 2.94 ų and 72.39 Ų, respectively .

Table 1: Calculated Physicochemical Parameters

ParameterValueSource Analogue
Molecular Weight~386.45 g/mol
logP~2.37
Polar Surface Area~72.39 Ų
Hydrogen Bond Acceptors8

Synthetic Pathways and Optimization

Synthesis of this compound likely follows multi-step protocols common to oxazolidinedione derivatives. Key steps include:

Core Oxazolidine-2,4-Dione Formation

Reaction of glycine derivatives with carbonyl sources (e.g., phosgene or diphosgene) under basic conditions yields the oxazolidine-2,4-dione scaffold. For example, 3-[(piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione is synthesized via cyclization of piperidine-4-carbaldehyde with ethyl glycinate.

Piperidine-Oxazole Coupling

The 5-methyl-1,2-oxazole-4-carbonyl group is introduced through amide bond formation between the piperidine nitrogen and the oxazole carbonyl chloride. This step mirrors methodologies used in synthesizing {5-methyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-oxazol-4-yl}(piperidin-1-yl)methanone .

Table 2: Comparative Synthetic Yields for Analogues

Compound ClassYield (%)Reaction Conditions
Oxazolidinedione-Piperidine65–78DCM, RT, 12h
Oxazole-Piperidine58–70DMF, 0°C → RT, 24h

Hypothetical Biological Activity

While no direct antimicrobial or pharmacological data exist for this compound, structurally related molecules exhibit significant bioactivity:

Mechanism of Action

The oxazolidinedione core may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), while the oxazole group could disrupt fungal ergosterol biosynthesis . Piperidine derivatives are known to enhance membrane permeability, potentiating these effects .

Table 3: Antimicrobial Activity of Analogues

CompoundTarget Organism (MIC, µg/mL)Standard (MIC, µg/mL)
am1E. coli (50)Ampicillin (100)
am10B. subtilis (31.25)Streptomycin (3.90)
am6C. albicans (19 mm zone)Ciclopirox (20 mm)

Physicochemical and Pharmacokinetic Profiling

Metabolic Stability

Oxidative metabolism of the piperidine ring (via CYP3A4) and hydrolysis of the oxazolidinedione core are probable metabolic pathways, as seen in 3-[(piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione.

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